molecular formula C10H11ClO2 B1275944 3-Chloro-4-propoxybenzaldehyde CAS No. 99070-71-0

3-Chloro-4-propoxybenzaldehyde

Cat. No. B1275944
CAS RN: 99070-71-0
M. Wt: 198.64 g/mol
InChI Key: GCUFCLHWCSRRFY-UHFFFAOYSA-N
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Description

3-Chloro-4-propoxybenzaldehyde is a chemical compound with the CAS Number: 99070-71-0 . It has a molecular weight of 198.65 and its IUPAC name is 3-chloro-4-propoxybenzaldehyde . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-propoxybenzaldehyde is 1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Chloro-4-propoxybenzaldehyde is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Chromatographic Analysis

3-Chloro-4-propoxybenzaldehyde is utilized in chromatographic analyses. A study by Korhonen and Knuutinen (1984) detailed the separation of chlorinated 4-hydroxybenzaldehydes, including 3-chloro-4-propoxybenzaldehyde, using a non-polar SE-30 capillary column. This method is significant for its precision in separation and analysis of similar compounds (Korhonen & Knuutinen, 1984).

Synthesis and Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant properties. For example, a study conducted in 2022 by Rijal et al. synthesized derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and assessed their antioxidant activity. This kind of research is essential in exploring potential therapeutic applications of these compounds (Rijal, Haryadi & Anwar, 2022).

Molecular Spectroscopy and Analysis

The structural analysis and spectroscopy of 3-Chloro-4-propoxybenzaldehyde and related compounds have been extensively studied. For instance, Karunakaran and Balachandran (2012) conducted Fourier Transform Infrared (FT-IR) and Raman spectroscopy on 4-chloro-3-nitrobenzaldehyde, a related compound, to understand its molecular structure and behavior. Such studies are crucial for understanding the fundamental properties of these compounds (Karunakaran & Balachandran, 2012).

Electrochemical Studies

Electrochemical characterization is another key application. Pariente, Lorenzo, and Abruña (1994) investigated the electrocatalysis of NADH oxidation with electropolymerized films of 3,4-Dihydroxybenzaldehyde, which shares a similar structure with 3-Chloro-4-propoxybenzaldehyde. These studies are pivotal in understanding the electrochemical properties and potential applications in sensors or catalysis (Pariente, Lorenzo & Abruña, 1994).

properties

IUPAC Name

3-chloro-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUFCLHWCSRRFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406413
Record name 3-chloro-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-propoxybenzaldehyde

CAS RN

99070-71-0
Record name 3-chloro-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MC Wilson, AN Allen, M Barnhart, MD Tucker… - 2009 - osti.gov
A series of poly(sulfone)s with quaternary ammonium groups and another series with aldehyde groups are synthesized and tested for biocidal activity against vegetative bacteria and …
Number of citations: 2 www.osti.gov

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